2.7× Lower Activation Energy for Acid-Catalyzed Deprotection Compared to tert-Butoxycarbonyl (t-BOC) Protected Analogs
The ethoxyethyl (EOE) protecting group, which is structurally analogous to the 1-ethoxyethoxy group in the target compound, exhibits a substantially lower activation energy for acid-catalyzed deprotection compared to the widely used tert-butoxycarbonyl (t-BOC) group. In a direct head-to-head comparison using FT-IR spectroscopy on poly(p-hydroxystyrene) resists, the activation energy for EOE deprotection was measured at 8.90 kcal/mol, while t-BOC deprotection required 23.65 kcal/mol at the same room temperature (23 °C) [1].
| Evidence Dimension | Activation energy (Ea) of acid-catalyzed deprotection |
|---|---|
| Target Compound Data | 8.90 kcal/mol (EOE-protected poly(p-hydroxystyrene)) |
| Comparator Or Baseline | 23.65 kcal/mol (t-BOC-protected poly(p-hydroxystyrene)) |
| Quantified Difference | 2.66× lower (8.90 vs. 23.65 kcal/mol) |
| Conditions | FT-IR in situ monitoring, 248 nm exposure, room temperature (23 °C), chemically amplified resist films |
Why This Matters
Lower activation energy enables more efficient acid-catalyzed deprotection at lower post-exposure bake temperatures, reducing thermal budget and minimizing acid diffusion for improved resolution in advanced lithographic nodes.
- [1] Miyake, Y., Isono, M., Sekiguchi, A. Analysis of deprotection reaction for chemically amplified resists by using FT-IR spectrometer with exposure tool. Proc. SPIE 4345, Advances in Resist Technology and Processing XVIII, 1001 (2001). DOI: 10.1117/12.436825. View Source
